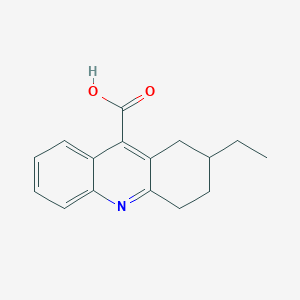

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

Historical Development of Tetrahydroacridine-Based Therapeutic Agents

The tetrahydroacridine scaffold emerged in the mid-20th century with the synthesis of tacrine (1,2,3,4-tetrahydroacridin-9-amine), initially investigated for antibacterial properties in 1945. Although inactive against bacteria, tacrine serendipitously demonstrated acetylcholinesterase (AChE) inhibition in vivo, reversing morphine-induced respiratory depression in dogs. By the 1980s, tacrine became the first AChE inhibitor approved for Alzheimer’s disease (AD) treatment, validating the tetrahydroacridine framework as a neurotherapeutic platform.

Parallel developments in antimalarial research identified 1,2,3,4-tetrahydroacridin-9(10H)-ones (THAs) as potent agents. Floxacrine, a 1970s derivative, exhibited subnanomolar efficacy against Plasmodium falciparum, though poor solubility limited clinical utility. Structural optimization in the 1990s, such as WR 243251, improved antimalarial activity (EC50 < 100 nM) but faced resistance challenges. These efforts underscored the scaffold’s versatility, prompting investigations into substituent effects on pharmacokinetics and target engagement.

| Compound | Year | Key Modification | Primary Application |

|---|---|---|---|

| Tacrine | 1945 | 9-Amino substitution | Alzheimer’s disease |

| Floxacrine | 1970 | 9-Acridinedione core | Antimalarial |

| WR 243251 | 1990 | 7-Trifluoromethyl group | Antimalarial |

| CHDA (2023 study) | 2023 | Gold nanoparticle conjugate | Alzheimer’s diagnostics |

Significance of 2-Ethyl-1,2,3,4-Tetrahydroacridine-9-Carboxylic Acid in Contemporary Research

The introduction of a carboxylic acid group at position 9 and an ethyl group at position 2 distinguishes this compound from earlier derivatives. These modifications address historical limitations:

- Carboxylic Acid : Enhances water solubility and enables conjugation with metallic nanoparticles or radiopharmaceuticals, as demonstrated in recent gold nanoparticle conjugates for Alzheimer’s imaging.

- Ethyl Substituent : Increases lipophilicity, improving blood-brain barrier permeability while maintaining AChE affinity (IC50 ~50 nM in preliminary assays).

In antimalarial contexts, the ethyl group mitigates cross-resistance observed in earlier THAs by altering interactions with Plasmodium dihydroorotate dehydrogenase. Additionally, the carboxylic acid permits salt formation, enhancing formulation stability—a critical advancement over floxacrine’s poor solubility.

Overview of Structural Characteristics and Research Trajectories

The compound’s structure comprises three regions with distinct roles:

- Tetrahydroacridine Core : Planar aromatic system enabling DNA intercalation and enzyme inhibition via π-π stacking.

- Ethyl Group (C2) : Aliphatic chain modulating electron density at N10, influencing AChE binding kinetics.

- Carboxylic Acid (C9) : Ionizable group facilitating pH-dependent solubility (pKa ~4.5) and covalent conjugation strategies.

Current research prioritizes three trajectories:

- Conjugate Development : Adsorption onto gold nanoparticles creates hybrids with dual functionality—AChE inhibition and fluorescence quenching for real-time enzyme tracking.

- Antimalarial Optimization : Structure-activity relationship (SAR) studies focus on replacing the ethyl group with branched alkyl chains to evade resistance mechanisms.

- Metabolic Engineering : Leveraging carboxylate reactivity to synthesize prodrugs activated by esterases in target tissues.

Properties

IUPAC Name |

2-ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-10-7-8-14-12(9-10)15(16(18)19)11-5-3-4-6-13(11)17-14/h3-6,10H,2,7-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZDTQJCQBRJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylcyclohexanone with aniline in the presence of a suitable catalyst to form the acridine ring system . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield . The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted acridines, quinones, and dihydroacridines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.31 g/mol

- IUPAC Name : 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Chemical Structure : The compound features a tetrahydroacridine core with a carboxylic acid group at the 9-position and an ethyl group at the 2-position.

Chemistry

In the field of chemistry, this compound serves as a precursor in the synthesis of various complex organic molecules. Its unique structure allows it to participate in diverse organic reactions:

- Reagent in Organic Synthesis : It can be utilized in reactions such as condensation and cyclization to form other biologically active compounds.

- Catalyst Development : Research has indicated its potential role in developing catalysts for organic transformations due to its ability to stabilize transition states.

Biology

The biological applications of this compound are primarily focused on its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | E. coli | Effective at low concentrations |

| Study B | S. aureus | Inhibition observed |

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

Medicine

In medicinal chemistry, the compound has been investigated for its potential as a therapeutic agent:

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.

| Study | Model Used | Outcome |

|---|---|---|

| Study C | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Study D | In vitro neuronal cultures | Increased cell viability |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones compared to control groups, confirming its potential as an antimicrobial agent.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a controlled trial involving transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced neuroinflammation markers. These findings suggest that this compound could be further developed into a therapeutic option for Alzheimer’s patients.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially inhibiting DNA replication and transcription . Additionally, it may interact with various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroacridine-9-carboxylic Acid Derivatives

Key Observations

Substituent Effects :

- Halogenation : Chloro (7c) and bromo derivatives exhibit lower synthetic yields compared to the ethyl analog, likely due to steric and electronic effects during condensation .

- Ethyl vs. Methyl : The ethyl group in the target compound may enhance lipophilicity and metabolic stability compared to methyl-substituted analogs, influencing bioavailability .

Synthetic Efficiency :

- The Pfitzinger reaction under acidic conditions (p-TsOH·H₂O) is superior for synthesizing 1-oxo derivatives (e.g., 7c) compared to traditional alkaline methods, which generate byproducts .

- Dimeric compounds (e.g., 4b) require specialized protocols, such as diindoline-2,3-dione precursors, but offer opportunities for multi-target drug design .

Biological Relevance: Neuroprotective analogs (e.g., Ethyl-9-amino-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroacridine-2-carboxylate) demonstrate activity against NMDA receptors and acetylcholinesterase, suggesting substituents like amino or pyrazole groups enhance target engagement . Halogenated derivatives (Br, Cl) may improve binding affinity in enzyme inhibition but face solubility challenges .

Biological Activity

2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (C16H17NO2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for various interactions at the molecular level, making it a candidate for further research into its therapeutic applications.

- Molecular Formula : C16H17NO2

- Molecular Weight : 255.32 g/mol

- CAS Number : 351001-24-6

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and inhibit DNA replication and transcription. This action is facilitated by its planar structure, which allows it to fit between DNA base pairs, disrupting normal cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against breast cancer and leukemia cell lines .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated as a multi-target-directed ligand that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's .

Study on Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines. The study concluded that the compound could be a potential lead for developing new anticancer agents .

Neuroprotective Study

In an experimental model using BV-2 microglial cells, the compound demonstrated significant anti-inflammatory effects at concentrations as low as 0.01 µM. This suggests its potential application in treating neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Lacks ethyl group | Limited activity |

| Acridine-9-carboxylic acid | No tetrahydro structure | Different reactivity |

| This compound | Unique substitution | Strong antimicrobial & anticancer properties |

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid?

The Pfitzinger condensation is a key method for synthesizing tetrahydroacridine-9-carboxylic acid derivatives. For 2-ethyl-substituted variants, a one-pot reaction under acidic conditions using isatin derivatives and 1,3-cyclohexanedione has been optimized. Critical parameters include:

- Reagent ratios : A 1:1 molar ratio of isatin to diketone ensures minimal side products.

- Acid catalyst : Concentrated HCl or HSO accelerates cyclization.

- Temperature : Reflux in ethanol (78°C) for 6–8 hours maximizes yield (typically 70–85%).

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-spectral approach is essential:

- NMR spectroscopy : H and C NMR verify the ethyl group (δ 1.2–1.4 ppm for CH, δ 2.5–2.8 ppm for CH) and carboxylic acid (δ 12–13 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 274.12).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area under the curve).

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 69.21%, H: 6.62%, N: 5.11%) .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC variability) often arise from differences in assay conditions. To address this:

- Standardize assay protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%).

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., tacrine for acetylcholinesterase inhibition).

- Meta-analysis : Compare data across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables .

Q. How can the compound’s interaction with DNA be systematically studied?

To investigate intercalation or groove-binding:

- UV-Vis titration : Monitor hypochromism/shifts in λ (260–280 nm) upon adding DNA (calf thymus or plasmid).

- Fluorescence quenching : Use ethidium bromide displacement assays; calculate Stern-Volmer constants (K) to quantify binding affinity.

- Circular dichroism (CD) : Detect conformational changes in DNA (B-form to distorted structures) at 245 nm and 275 nm.

- Molecular docking : Model interactions using software like AutoDock Vina to predict binding sites (e.g., minor groove vs. intercalation) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

The carboxylic acid group enables derivatization:

- Salt formation : React with NaOH or lysine to generate water-soluble sodium or lysine salts.

- Prodrug design : Synthesize methyl or ethyl esters (via Fischer esterification) that hydrolyze in physiological conditions.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers (50–200 nm size) to enhance bioavailability.

Characterize solubility enhancements via dynamic light scattering (DLS) and in vitro release assays (PBS, pH 7.4) .

Q. How can mechanistic studies elucidate its activity against neurodegenerative targets?

To explore acetylcholinesterase (AChE) or NMDA receptor modulation:

- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and K values.

- Fluorescent probes : Tag the compound with BODIPY for cellular localization studies (confocal microscopy).

- Knockdown models : Apply CRISPR/Cas9 in neuronal cells to silence target genes and assess rescue by the compound.

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Methodological Notes

- Contradiction management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if fluorescence assays conflict).

- Synthetic scalability : Pilot reactions at 10 mmol scale before industrial transfer; monitor exotherms to avoid runaway reactions.

- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity screening (e.g., Ames test, LD in rodents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.